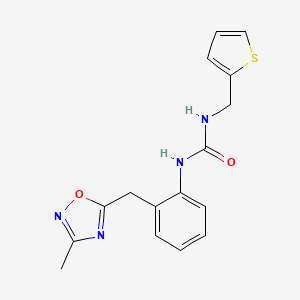
1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthesis
- The compound is involved in the synthesis of new heterocycles, like 1,2,3,5-oxathiadiazolin-4-one 2-oxides, indicating its relevance in heterocyclic chemistry. This synthesis process has specific structural requirements, showcasing the compound's role in forming complex chemical structures (Chupp, Dahm, & Leschinsky, 1975).
Rheology and Gelation
- Compounds similar to the one have been used to form hydrogels with varying morphologies and rheologies, demonstrating their application in materials science. These gels' properties can be tuned by altering the compound's anionic components, indicating potential uses in designing responsive materials (Lloyd & Steed, 2011).
Chemical Binding and Selectivity
- Related urea derivatives have been studied for their chemical binding properties, particularly as enantioselective anion receptors. This research highlights the potential of such compounds in selective chemical binding and separation processes (Roussel et al., 2006).
Plant Biology and Cytokinin Activity
- Urea derivatives, which are structurally related to the compound , have shown cytokinin-like activity in plant biology. These compounds can regulate cell division and differentiation in plants, pointing to their significance in agricultural and botanical research (Ricci & Bertoletti, 2009).
Potential Biological Activities
- Urea and thiourea derivatives, including those with 1,2,4-oxadiazole rings, are noted for their diverse biological activities. These activities range from anti-inflammatory to antimicrobial, suggesting their broad application in pharmaceutical and medicinal chemistry (Ölmez & Waseer, 2020).
Enzyme Inhibition and Anticancer Research
- Certain urea derivatives are being explored for their enzyme inhibition properties and potential anticancer activities. This indicates the compound's possible role in developing new therapeutic agents (Mustafa, Perveen, & Khan, 2014).
Antimicrobial Agents
- Derivatives of urea/thiourea with 1,3,4-oxadiazole rings have been studied for their antimicrobial properties. This research suggests their potential use in developing new antimicrobial drugs and agents (Buha et al., 2012).
Propiedades
IUPAC Name |
1-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-18-15(22-20-11)9-12-5-2-3-7-14(12)19-16(21)17-10-13-6-4-8-23-13/h2-8H,9-10H2,1H3,(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPFZXANXIRERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2659574.png)
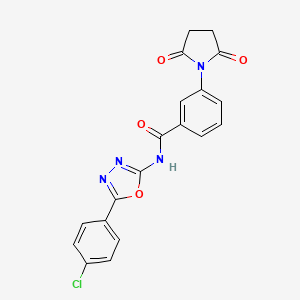
![2-Amino-6-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2659576.png)
![3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B2659578.png)
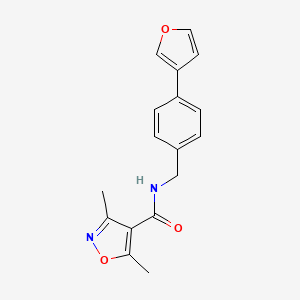
![5-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)methyl)-4-methylthiazole](/img/structure/B2659580.png)

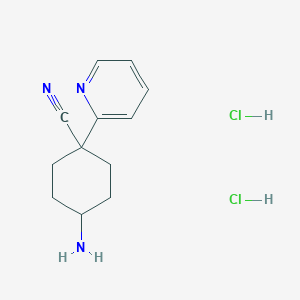

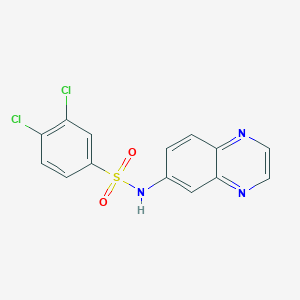
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2659587.png)
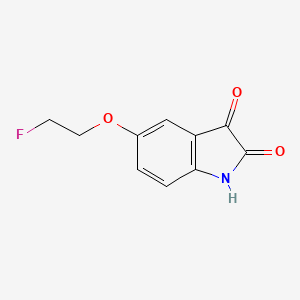
![(1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2659590.png)
![2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2659592.png)